
Meloscine
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Description
Meloscine, also known as this compound, is a useful research compound. Its molecular formula is C19H20N2O and its molecular weight is 292.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Radical Cascade Cyclization of Divinylcyclopropanes
Key Reaction : Tributyltin radical-initiated [3+2] annulation cascade forms rings C and D in one step .
Mechanism :
-
Tributyltin radical adds to a vinyl group in divinylcyclopropane (DVCP) 4 or 5 .
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Cyclopropane fragmentation generates radical intermediate A .
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Sequential 6-exo-trig and 5-exo-trig cyclizations form tricyclic intermediate B .
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Elimination of the tin radical yields tetracycles 6 or 7 with trans BC-ring fusion .
Data :
Substrate | Product | Yield | Stereochemistry |
---|---|---|---|
sec-Amide 4 | Lactam 6 | 38% | trans BC-fusion (epithis compound) |
tert-Amide 5 | Lactam 7 | 55% | trans BC-fusion |
This reaction anchors syntheses by Curran and Wipf, enabling core construction in 5 steps .
Ring-Closing Metathesis (RCM) for E-Ring Formation
Key Reaction : Hoveyda-Grubbs II-catalyzed RCM closes the tetrahydropyridine (E-ring) .
Conditions :
-
Catalyst: Hoveyda-Grubbs II (5–10 mol%)
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Solvent: Toluene or CH₂Cl₂
-
Temperature: 60–100°C
Example :
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Triene 28 → Tricycle 29 (100% conversion, exclusive trans C20 configuration) .
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Diastereoselectivity arises from thermodynamic control favoring the less strained product .
Data :
Substrate | Product | Catalyst | Yield |
---|---|---|---|
23 | Lactam 25 | Hoveyda-Grubbs II | 65% |
24a | Lactam 26a | Hoveyda-Grubbs II | 84% |
Epimerization of Epithis compound to this compound
Key Reaction : Base-mediated epimerization at C7 converts epithis compound (2 ) to this compound (1 ) .
Conditions :
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Base: t-BuOK or K₂CO₃
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Solvent: MeOH or THF
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Temperature: 20–70°C
Data :
Substrate | Product | Conditions | Yield |
---|---|---|---|
2a | 1a | t-BuOK, MeOH, 70°C | 82% |
2b | 1b | t-BuOK, MeOH, 70°C | 84% |
Allenyl Azide Cyclization Cascade
Key Reaction : Thermolysis of allenyl azide 19 forms azabicyclo[3.3.0]octane core 16 via triazoline 18 and diyl 17 .
Mechanism :
-
[3+2] cycloaddition forms triazoline 18 .
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N₂ elimination generates diyl 17 .
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Conrotatory electrocyclization yields bicyclic 16 with defined stereochemistry .
Application : Feldman’s synthesis uses this cascade to build the C/D ring system in 16 , later functionalized into this compound .
Functionalization and Diversification
Properties
Molecular Formula |
C19H20N2O |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(1R,10S,12S,19S)-12-ethenyl-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraen-9-one |
InChI |
InChI=1S/C19H20N2O/c1-2-18-8-5-10-21-11-9-19(17(18)21)13-6-3-4-7-15(13)20-16(22)14(19)12-18/h2-8,14,17H,1,9-12H2,(H,20,22)/t14-,17+,18+,19+/m1/s1 |
InChI Key |
BEMFQIDPZLYEBJ-FCLVOEFKSA-N |
Isomeric SMILES |
C=C[C@]12C[C@@H]3C(=O)NC4=CC=CC=C4[C@]35[C@H]1N(CC5)CC=C2 |
Canonical SMILES |
C=CC12CC3C(=O)NC4=CC=CC=C4C35C1N(CC5)CC=C2 |
Synonyms |
epimeloscine meloscine |
Origin of Product |
United States |
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